molecular formula C18H18FN3O2S B11329915 2-(2-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]butanamide

2-(2-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]butanamide

Cat. No.: B11329915
M. Wt: 359.4 g/mol
InChI Key: NVKRISZDCCLAQV-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a fluorophenoxy group, a thiophen-2-ylmethyl group, and a pyrazolyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Formation of 2-(2-fluorophenoxy)butanoic acid: This involves the reaction of 2-fluorophenol with butanoic acid in the presence of a catalyst like sulfuric acid.

    Synthesis of 1-[(thiophen-2-yl)methyl]-1H-pyrazole: This step involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring.

    Coupling reaction: The final step involves coupling 2-(2-fluorophenoxy)butanoic acid with 1-[(thiophen-2-yl)methyl]-1H-pyrazole using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}butanamide
  • 2-(2-Bromophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}butanamide
  • 2-(2-Iodophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}butanamide

Uniqueness

The presence of the fluorine atom in 2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain molecular targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]butanamide

InChI

InChI=1S/C18H18FN3O2S/c1-2-15(24-16-8-4-3-7-14(16)19)18(23)21-17-9-10-20-22(17)12-13-6-5-11-25-13/h3-11,15H,2,12H2,1H3,(H,21,23)

InChI Key

NVKRISZDCCLAQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=CC=C3F

Origin of Product

United States

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